4-Benzyloxy-3-nitrobenzaldehyde

Overview

Description

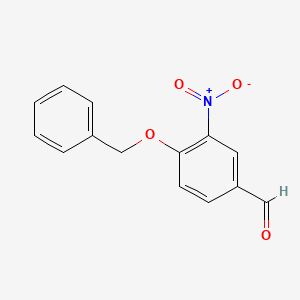

4-Benzyloxy-3-nitrobenzaldehyde (CAS: 22955-07-3) is a nitro-substituted benzaldehyde derivative featuring a benzyloxy group at the 4-position and a nitro group at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₁NO₄, with a molecular weight of 315.002 g/mol (as reported in ). This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde group and electron-withdrawing nitro substituent, which enhance its electrophilicity in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-nitrobenzaldehyde typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF). The reaction mixture is stirred at 65°C for 18 hours, followed by extraction and purification steps . The overall yield of this reaction is approximately 95% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The use of efficient extraction and purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Reduction: 4-Benzyloxy-3-aminobenzaldehyde.

Oxidation: 4-Benzyloxy-3-nitrobenzoic acid.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxy-3-nitrobenzaldehyde is utilized in several scientific research fields:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes.

Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-nitrobenzaldehyde and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzaldehydes with Benzyloxy Groups

Key Differences :

- The nitro group in this compound increases its electrophilicity compared to 4-Benzyloxybenzaldehyde, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions .

- Methoxy vs. Nitro Positioning : The 3-methoxy-2-nitro isomer (CAS 2450-27-3) exhibits distinct reactivity patterns due to steric and electronic effects, favoring different synthetic pathways .

Nitro-Substituted Benzaldehydes

Key Differences :

- The benzyloxy group in this compound provides steric bulk and enhances solubility in non-polar solvents compared to 4-Methyl-3-nitrobenzaldehyde .

- The absence of a benzyloxy group in 3-nitrobenzaldehyde limits its utility in multi-step syntheses requiring protective-group strategies .

Brominated and Halogenated Derivatives

Key Differences :

- Halogen vs. Aldehyde Functionality : Brominated derivatives (e.g., 2-(Benzyloxy)-1-bromo-3-nitrobenzene) are preferred for cross-coupling reactions, whereas the aldehyde group in this compound facilitates condensation reactions .

Biological Activity

4-Benzyloxy-3-nitrobenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyloxy group and a nitro substituent at the 3 and 4 positions of the benzaldehyde ring, respectively. The structural attributes contribute to its lipophilicity, enhancing its interaction with biological membranes and improving bioavailability.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with various biological macromolecules, leading to several biological effects.

- Enzyme Interaction : The compound has shown potential as an enzyme inhibitor, particularly in studies involving protein-ligand interactions.

- Antimicrobial Activity : Its structure allows for effective interaction with bacterial membranes, enhancing its antibacterial properties .

Anticancer Activity

Research has indicated that this compound derivatives exhibit significant anticancer activity. In one study, various derivatives were tested against human colon cancer cell lines (HT-29, LS180, LoVo) using the SRB assay. The results showed promising antiproliferative effects with IC50 values ranging from 1.43 to 1.98 µg/mL for some derivatives .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HT-29 | 1.98 |

| 2′-Aminochalcone | HT-29 | 1.43 |

| 3′-Aminochalcone | HT-29 | 1.98 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. For instance, it has been reported to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 0.0625 mg/mL against E. coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli ATCC10536 | 0.0625 |

| S. aureus DSM799 | 0.25 - 0.5 |

Case Studies

- Anticancer Studies : A study evaluated the effects of several aminochalcone derivatives on cancer cell lines, highlighting that compounds with the benzyloxy group significantly enhanced anticancer activity compared to their unsubstituted counterparts .

- Antimicrobial Studies : Another research focused on the antimicrobial efficacy of various substituted chalcones, revealing that those containing a nitro group exhibited enhanced antifungal activity against pathogens like Candida albicans and Trichophyton mentagrophytes due to their structural modifications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Benzyloxy-3-nitrobenzaldehyde, and what are the critical reaction conditions to optimize yield?

- Methodology :

-

Benzyloxy Protection : Start with 3-nitro-4-hydroxybenzaldehyde. Introduce the benzyloxy group using O-benzyl hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under anhydrous conditions in dichloromethane (DCM) .

-

Nitration : Alternatively, nitrate 4-benzyloxybenzaldehyde using a nitrating agent (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitor regioselectivity via TLC or HPLC .

-

Purification : Recrystallize from ethanol or perform column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Reported purity: ≥97% .

- Critical Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature (Nitration) | 0–5°C |

| Stoichiometry (Benzylation) | 1.2 eq O-benzyl reagent |

| Solvent (Benzylation) | Anhydrous DCM |

Q. How can the purity of this compound be assessed using analytical techniques?

- 1H NMR : Integrate aromatic proton signals (δ 8.5–10.0 ppm) to confirm substitution pattern. Compare with reference spectra for nitro and benzyloxy groups .

- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water) to detect impurities. Retention time: ~12.5 min (method validated for similar nitroaromatics) .

- Melting Point : Cross-check observed mp (98–100°C) against literature to confirm identity .

Q. What safety precautions are necessary when handling this compound?

- Hazard Mitigation :

- Wear nitrile gloves, lab coat, and goggles. Use a fume hood due to potential mutagenicity (observed in structurally related anomeric amides) .

- Avoid contact with strong oxidizers (nitro group risk). Store in a cool, dry place away from light .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting data in the literature regarding the melting point or spectral data of this compound be systematically resolved?

- Contradiction Analysis :

- Reproducibility : Synthesize the compound using multiple routes (e.g., benzylation vs. nitration) and compare physical properties .

- Cross-Validation : Use orthogonal techniques (e.g., XRD for crystal structure, high-resolution MS for molecular weight) to confirm identity .

- Meta-Analysis : Review solvent-dependent polymorphism (e.g., recrystallization from ethanol vs. DCM) to explain mp variations .

Q. What strategies can be employed to mitigate side reactions during the nitration of 4-benzyloxybenzaldehyde?

- Side Reaction Control :

- Temperature Control : Maintain nitration below 5°C to suppress di-nitration .

- Directed Ortho-Metallation : Pre-functionalize the benzyloxy group to block competing substitution sites .

- In Situ Monitoring : Use FTIR to track nitro group incorporation (asymmetric NO₂ stretch at ~1520 cm⁻¹) .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in subsequent synthetic transformations?

- Reactivity Studies :

- Nucleophilic Aromatic Substitution (NAS) : The nitro group activates the para position for NAS. For example, react with amines in DMF at 80°C to form Schiff bases .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to NH₂, altering electronic properties for downstream applications (e.g., polymer synthesis) .

- DFT Calculations : Model charge distribution (Mulliken charges) to predict reactive sites. The nitro group increases electrophilicity at the aldehyde carbon .

Properties

IUPAC Name |

3-nitro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJANVDWJMIGNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427513 | |

| Record name | 4-Benzyloxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22955-07-3 | |

| Record name | 4-Benzyloxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.